A Technical Guide to the Physicochemical Properties and Characterization of 2-(4-Chloro-2-fluorophenyl)acetamide
A Technical Guide to the Physicochemical Properties and Characterization of 2-(4-Chloro-2-fluorophenyl)acetamide
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties and analytical characterization of 2-(4-chloro-2-fluorophenyl)acetamide. As a key synthetic intermediate in pharmaceutical and agrochemical research, a thorough understanding of its properties is paramount for its effective use. This document details the compound's structural and physical characteristics, alongside validated, step-by-step protocols for its characterization using modern analytical techniques. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
2-(4-Chloro-2-fluorophenyl)acetamide is a substituted phenylacetamide derivative. Its chemical behavior and physical state are dictated by the interplay of the aromatic ring, the halogen substituents (chloro and fluoro), and the primary amide functional group. While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably predicted based on its structure and comparison with closely related isomers. The compound is expected to be a solid at room temperature, with limited solubility in water and better solubility in organic solvents.
Table 1: Summary of Physicochemical Properties for 2-(4-Chloro-2-fluorophenyl)acetamide and Key Isomers
| Property | Value for 2-(4-Chloro-2-fluorophenyl)acetamide | Value for Isomer: N-(4-Chloro-2-fluorophenyl)acetamide[1] | Value for Isomer: 2-Chloro-N-(4-fluorophenyl)acetamide[2] |
| CAS Number | 186989-10-8 (Predicted) | 59280-70-5 | 351-04-2 |
| Molecular Formula | C₈H₇ClFNO | C₈H₇ClFNO | C₈H₇ClFNO |
| Molecular Weight | 187.60 g/mol | 187.60 g/mol | 187.60 g/mol |
| Appearance | White to off-white crystalline solid (Predicted) | White to Light yellow to Light red powder to crystal[1] | Solid |
| Melting Point | Not available | 154-158 °C | Not available |
| Boiling Point | Not available | 312.8 ± 32.0 °C at 760 mmHg | Not available |
| XLogP3-AA | 1.6 (Predicted) | Not available | 1.7[2] |
Synthesis and Structural Context
N-substituted and 2-substituted phenylacetamides are crucial intermediates in organic synthesis, often serving as precursors for more complex molecules in medicinal chemistry.[3][4] The synthesis of the target compound, 2-(4-chloro-2-fluorophenyl)acetamide, would typically proceed from 2-(4-chloro-2-fluorophenyl)acetic acid via activation (e.g., formation of an acyl chloride) followed by amination.
Alternatively, a common route for related isomers involves the chloroacetylation of the corresponding aniline derivative.[3][5] For instance, 2-Chloro-N-(4-fluorophenyl)acetamide can be synthesized by reacting 4-fluoroaniline with chloroacetyl chloride.[3] Understanding these synthetic pathways is vital for anticipating potential process-related impurities.
Analytical Characterization Workflows
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2-(4-chloro-2-fluorophenyl)acetamide. The following sections detail the standard workflows and expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For 2-(4-chloro-2-fluorophenyl)acetamide, NMR is critical to differentiate it from its isomers by identifying the unique -CH₂-C(=O)NH₂ moiety.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Solvent Choice: DMSO-d₆ is often preferred as it effectively dissolves amides and its residual solvent peak does not typically overlap with key analyte signals. The amide protons (-NH₂) are also more likely to be observed as distinct signals in DMSO-d₆.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign peaks based on their chemical shift (δ), multiplicity, and coupling constants (J).
Predicted Spectral Data for 2-(4-Chloro-2-fluorophenyl)acetamide:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons (3H): Expect complex multiplets between δ 7.2-7.8 ppm, characteristic of the substituted phenyl ring. The fluorine and chlorine atoms will influence the exact shifts and splitting patterns.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 3.5-3.8 ppm, integrating to 2H. This singlet is a key differentiator from isomers that lack this group.
-
Amide Protons (-NH₂): Two broad singlets, each integrating to 1H, typically between δ 7.0-8.0 ppm. Their broadness is due to quadrupole broadening and potential exchange with trace water.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal around δ 170-175 ppm.
-
Aromatic Carbons (6C): Multiple signals between δ 115-160 ppm. Carbon-fluorine coupling will be observable.
-
Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
-
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which can definitively confirm the molecular formula. The isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) serves as a characteristic signature.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire the full scan mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Observe the A+2 peak at approximately 32% of the intensity of the main peak, which is characteristic of a single chlorine atom. Compare the measured exact mass to the theoretical mass for C₈H₇ClFNO.
Predicted Spectral Data:
-
HRMS (ESI+):
-
Calculated [M+H]⁺ for C₈H₈ClFNO⁺: 188.0276
-
Expected Observation: A measured mass within 5 ppm of the calculated value. The spectrum will show two major peaks: one for the ³⁵Cl isotopologue (m/z ~188.0276) and one for the ³⁷Cl isotopologue (m/z ~190.0247) in an approximate 3:1 intensity ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For 2-(4-chloro-2-fluorophenyl)acetamide, FTIR is used to confirm the presence of the primary amide (N-H and C=O stretches) and the substituted aromatic ring.
Experimental Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample by placing a small amount of the powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Background Scan: Perform a background scan of the empty ATR crystal or a pure KBr pellet.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Predicted Spectral Data:
-
N-H Stretch (Amide): Two distinct bands in the region of 3400-3100 cm⁻¹, characteristic of a primary amide (-NH₂).
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[6]
-
N-H Bend (Amide II): A significant band in the region of 1620-1580 cm⁻¹.
-
C-F Stretch: A strong band typically found in the 1250-1000 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, usually between 800-600 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A reversed-phase HPLC method is ideal for a moderately nonpolar molecule like 2-(4-chloro-2-fluorophenyl)acetamide. This method separates the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification.[7][8][9]
Experimental Protocol:
-
System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and Water (Solvent A). For example, an isocratic run with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[8]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the main component. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Safety and Handling
As with any laboratory chemical, 2-(4-chloro-2-fluorophenyl)acetamide should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from related chloroacetamide compounds suggest the following precautions.[10][11][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Toxicity: Chloroacetamide derivatives can be toxic if swallowed and may cause skin and eye irritation.[10][11]
Conclusion
The structural elucidation and purity assessment of 2-(4-chloro-2-fluorophenyl)acetamide rely on a synergistic combination of modern analytical techniques. NMR spectroscopy provides definitive structural confirmation and isomer differentiation, while HRMS validates the molecular formula and mass. FTIR confirms the presence of key functional groups, and HPLC offers a robust method for quantifying purity. The protocols and predicted data outlined in this guide provide a solid framework for researchers working with this compound, ensuring accurate characterization and confident application in further research and development.
References
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PubChem. 2-chloro-N-(4-fluorophenyl)acetamide Compound Summary. National Center for Biotechnology Information. [Link]
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Kang, S. S., Zeng, H. S., Li, H. L., & Wang, H. B. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]
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The Royal Society of Chemistry. Supporting information for a related synthesis. [Link]
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National Center for Biotechnology Information. 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]
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Chemsrc. N-(2-chlorophenyl)-2-(4-fluorophenyl)acetamide Product Page. [Link]
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SIELC Technologies. Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column. [Link]
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Elias, G., Mattson, E. D., & Little, J. E. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(2), 530-533. [Link]
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